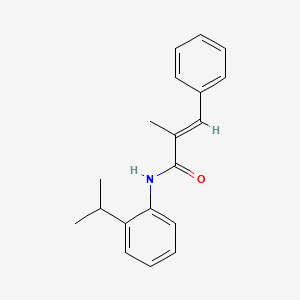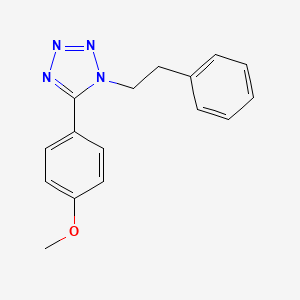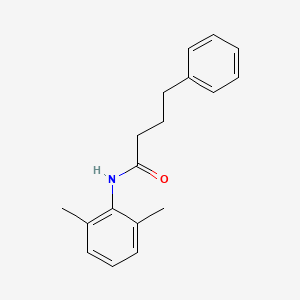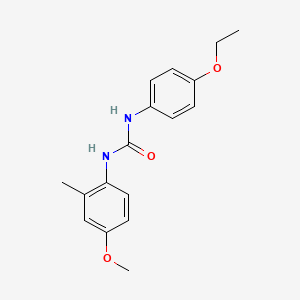
N-(3-cyanophenyl)-2-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)-2-biphenylcarboxamide, also known as ODM-201, is a non-steroidal androgen receptor (AR) antagonist that has been developed for the treatment of advanced prostate cancer. It is a second-generation AR antagonist that has shown promising results in preclinical and clinical studies.
Wirkmechanismus
N-(3-cyanophenyl)-2-biphenylcarboxamide is a non-steroidal AR antagonist that competes with androgens for binding to the AR. It has a high affinity for the AR and inhibits its activity, leading to the suppression of androgen-dependent signaling pathways. N-(3-cyanophenyl)-2-biphenylcarboxamide has been shown to have a greater affinity for the AR than first-generation AR antagonists, such as bicalutamide, and has a longer half-life, resulting in sustained inhibition of the AR.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-biphenylcarboxamide has been shown to suppress the growth of prostate cancer cells in vitro and in vivo. It has also been shown to reduce serum prostate-specific antigen (PSA) levels in patients with advanced prostate cancer. N-(3-cyanophenyl)-2-biphenylcarboxamide has a favorable safety profile and has been well-tolerated in clinical trials. It has also been shown to have a lower incidence of adverse events, such as fatigue and hot flashes, compared to first-generation AR antagonists.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyanophenyl)-2-biphenylcarboxamide has several advantages for lab experiments. It has a high affinity for the AR and inhibits its activity, making it a potent tool for studying androgen-dependent signaling pathways. N-(3-cyanophenyl)-2-biphenylcarboxamide also has a longer half-life than first-generation AR antagonists, allowing for sustained inhibition of the AR. However, N-(3-cyanophenyl)-2-biphenylcarboxamide is a relatively new compound, and its availability may be limited. Additionally, N-(3-cyanophenyl)-2-biphenylcarboxamide may not be suitable for all types of experiments, and alternative compounds may be required for certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyanophenyl)-2-biphenylcarboxamide. One potential area of research is the investigation of combination therapies with N-(3-cyanophenyl)-2-biphenylcarboxamide and other anti-cancer agents. N-(3-cyanophenyl)-2-biphenylcarboxamide may also be studied in other androgen-related diseases, such as androgenetic alopecia and hirsutism. Additionally, the development of new and improved AR antagonists, based on the structure of N-(3-cyanophenyl)-2-biphenylcarboxamide, may lead to the discovery of more effective treatments for advanced prostate cancer.
Synthesemethoden
N-(3-cyanophenyl)-2-biphenylcarboxamide is synthesized using a multi-step process that involves the reaction of 3-cyanophenylboronic acid and 2-bromobiphenyl in the presence of a palladium catalyst. The resulting intermediate is then treated with a carboxylic acid derivative to form N-(3-cyanophenyl)-2-biphenylcarboxamide. The synthesis method of N-(3-cyanophenyl)-2-biphenylcarboxamide is well-established, and the purity and yield of the final product can be easily controlled.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanophenyl)-2-biphenylcarboxamide has been extensively studied in preclinical and clinical studies for the treatment of advanced prostate cancer. It has shown potent anti-tumor activity in preclinical models and has demonstrated efficacy in clinical trials. N-(3-cyanophenyl)-2-biphenylcarboxamide has also been investigated for the treatment of other androgen-related diseases, such as androgenetic alopecia and hirsutism.
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c21-14-15-7-6-10-17(13-15)22-20(23)19-12-5-4-11-18(19)16-8-2-1-3-9-16/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOHYGVILRYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)



![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)



![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
